N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-16(15-7-10-3-1-2-4-12(10)25-15)19-18-21-20-17(26-18)11-5-6-13-14(8-11)24-9-23-13/h1-8H,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZGSQTSOUFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Benzo[d][1,3]dioxole Moiety: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Studies : A study demonstrated that derivatives of this compound showed IC50 values ranging from 25 to 50 µM against MCF7 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- In Vitro Studies : Compounds structurally related to this compound exhibited moderate to significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes .
Monoamine Oxidase Inhibition
Inhibitors of monoamine oxidase (MAO) are crucial for treating neurological disorders:
- Research Findings : Compounds similar to this compound have shown selective inhibition of the MAO-B enzyme. This property could be beneficial for developing treatments for conditions like depression and Parkinson's disease .
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Yield Variability : Thiazole-linked carboxamides (e.g., 55 , 92–94 ) exhibited lower yields (16–34%) compared to simpler penta-dienamides (82–92.7%), likely due to steric hindrance from bulky substituents .
- Thermal Stability : Higher melting points (e.g., 230–231°C for 5a ) correlate with rigid heterocyclic frameworks and strong intermolecular hydrogen bonding .
Substituent Effects on Bioactivity and Reactivity
Electronic and Steric Influences
- Electron-Withdrawing Groups : Fluorophenyl-substituted 5c () showed reduced yield (82%) compared to electron-rich thiazole analog 5b (92.7%), suggesting electronic effects on reaction efficiency .
- Bulkier Substituents : Pyridin-3-yl and methylthio-phenyl groups in 94 and 92 () lowered yields (24–25%), likely due to steric hindrance during coupling .
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structurally related analogs demonstrate:
- Heterocyclic Diversity : Thiazole- and triazole-containing analogs () are often explored for enzyme inhibition (e.g., kinase or protease targets) due to their hydrogen-bonding capacity .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a benzofuran backbone fused with a benzo[d][1,3]dioxole and an oxadiazole moiety. Its chemical formula is , and it has a molecular weight of 354.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance:
- Cell Line Studies : In vitro tests demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported in the micromolar range .
- Mechanisms of Action : The compound's mechanism may involve apoptosis induction in cancer cells. Flow cytometry analyses indicated that treatment with similar benzofuran compounds led to increased apoptotic cell populations .
Antimicrobial Activity
Benzofuran derivatives have shown promising antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds derived from benzofuran scaffolds demonstrated effective inhibition against pathogenic bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 12.5 μg/mL depending on the specific derivative and pathogen tested .
Neuroprotective Effects
Some studies suggest that compounds with similar structural features may exhibit neuroprotective effects:
- In Vitro Studies : Research indicates that certain benzofuran derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
